Cholesteryl arachidonate
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Overview
Description
Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. This compound is a significant component of lipoproteins and plays a crucial role in lipid metabolism. It is found in various biological systems and is involved in numerous physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl arachidonate can be synthesized through the ester interchange method. This involves starting with cholesteryl acetate and the methyl esters of arachidonic acid, using sodium ethylate as a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound often involves the esterification of cholesterol with free fatty acids, acid anhydrides, or acid chlorides. These methods require precise control of reaction conditions to ensure high purity and yield. The use of acid catalysts and high temperatures can lead to side products, so optimization of these parameters is crucial .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. Oxidation is a significant reaction, often mediated by enzymes such as lipoxygenases or by free radicals .
Common Reagents and Conditions
Oxidation: Typically involves lipoxygenases or free radicals.
Hydrolysis: Catalyzed by enzymes like lysosomal acid lipase (LIPA).
Esterification: Involves the reaction of cholesterol with arachidonic acid under acidic or basic conditions.
Major Products
Oxidation: Produces oxidized cholesteryl esters, which have various biological activities.
Hydrolysis: Results in the release of free cholesterol and arachidonic acid.
Scientific Research Applications
Cholesteryl arachidonate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in lipid metabolism and cellular signaling.
Medicine: Studied for its involvement in diseases such as atherosclerosis and cancer.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
Cholesteryl arachidonate exerts its effects primarily through its role in lipid metabolism. It is hydrolyzed by lysosomal acid lipase (LIPA), releasing free cholesterol and arachidonic acid. This hydrolysis is crucial for maintaining cellular cholesterol homeostasis. The released arachidonic acid can be further metabolized into various eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Cholesteryl arachidonate can be compared with other cholesteryl esters such as cholesteryl linoleate, cholesteryl oleate, and cholesteryl palmitate. While all these compounds are involved in lipid metabolism, this compound is unique due to its polyunsaturated fatty acid component, which makes it more susceptible to oxidation. This property is significant in its role in diseases like atherosclerosis and cancer .
Similar Compounds
- Cholesteryl linoleate
- Cholesteryl oleate
- Cholesteryl palmitate
This compound stands out due to its involvement in more complex biological processes and its higher reactivity towards oxidation .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSFYNMSOULQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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